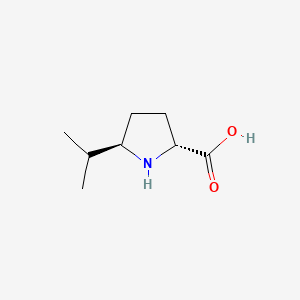

(2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2R,5R)-5-propan-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |

InChI Key |

PIDBLIRWSBCSPG-RNFRBKRXSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H](N1)C(=O)O |

Canonical SMILES |

CC(C)C1CCC(N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from chiral precursors such as pyroglutamic acid or glutamic acid derivatives, which provide the pyrrolidine or piperidine ring framework with inherent stereochemistry. The synthetic route involves:

- Homologation to increase carbon chain length.

- Cyclization to form the pyrrolidine ring.

- Introduction of the isopropyl substituent at the 5-position.

- Deprotection and purification steps to yield the target acid.

Catalytic Hydrogenation and Alkylation

A key step involves catalytic hydrogenation of unsaturated intermediates to obtain the cis isomer with the desired stereochemistry. According to patent EP3015456A1, catalytic hydrogenation of a chiral alkene intermediate yields the cis-(2R,5R) isomer without racemization, which is unexpected given that such reactions often produce racemic mixtures. This method provides a stereoselective approach to the pyrrolidine ring system with the isopropyl substituent introduced via alkylation either before or after deprotection of the carboxyl group.

Use of Protecting Groups and Deprotection

Protecting groups on the nitrogen and carboxyl functionalities are employed to control reactivity and stereochemistry during synthesis. The removal of protecting groups is typically achieved under acidic conditions using inorganic acids such as hydrochloric acid or organic acids like p-toluenesulfonic acid in alcoholic solvents (e.g., methanol). This step is crucial for obtaining the free acid form of (2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid with high purity. The intermediate acetyl-protected compounds are crystalline, facilitating isolation and purification by crystallization.

Catalysts and Industrial Considerations

Several methods reported in the literature and patents highlight the use of expensive catalysts such as iridium and rhodium complexes, which pose challenges for industrial-scale synthesis due to cost and handling difficulties. Alternative methods aim to avoid these catalysts or use more practical conditions:

Avoidance of Hazardous Reagents

Some earlier methods involve diazomethane or trimethylsilyl diazomethane for homologation steps, which are hazardous and difficult to handle industrially. Modern approaches focus on safer reagents and conditions to improve scalability and safety.

Detailed Research Findings and Data Summary

| Step | Conditions/Notes | Outcome/Remarks |

|---|---|---|

| Homologation from pyroglutamic acid or glutamic acid | Use of alkylating agents, sometimes with metal catalysts | Chain extension to form key intermediates |

| Cyclization | Acid catalysis or base-promoted ring closure | Formation of pyrrolidine ring with stereocontrol |

| Alkylation at 5-position | Direct alkylation or via protected intermediates | Introduction of isopropyl group, risk of racemization if not controlled |

| Catalytic hydrogenation | Pd or similar catalyst under mild conditions | Stereoselective reduction to cis isomer |

| Deprotection | Acidic conditions (HCl, p-toluenesulfonic acid) in methanol | Removal of protecting groups, crystallization of pure product |

Summary and Industrial Relevance

The preparation of this compound has evolved to balance stereochemical purity, safety, and industrial feasibility. The most practical methods avoid expensive and hazardous catalysts, employ acid-catalyzed deprotection in alcoholic solvents, and utilize crystalline intermediates for ease of purification. Catalytic hydrogenation of chiral alkenes to obtain the cis isomer is a notable advancement, providing high stereoselectivity without racemization.

These methods collectively enable the efficient production of this compound as a valuable intermediate for pharmaceutical synthesis, particularly in the development of β-lactamase inhibitors and related compounds.

Chemical Reactions Analysis

Conversion to Acid Chloride

The carboxylic acid group undergoes nucleophilic acyl substitution with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This reaction proceeds via a chlorosulfite intermediate, enhancing the leaving group ability of the hydroxyl oxygen .

Reaction Conditions :

-

Reagent: SOCl₂ (excess)

-

Solvent: Anhydrous dichloromethane or toluene

-

Temperature: 0–25°C

-

Catalyst: Pyridine (optional, for HCl scavenging)

Mechanism :

-

Protonation of the carbonyl oxygen by SOCl₂.

-

Nucleophilic attack by chloride ion, forming the acyl chloride and releasing SO₂ and HCl .

Product : (2R,5R)-5-Isopropylpyrrolidine-2-carbonyl chloride

Application : Intermediate for ester/amide synthesis .

Esterification Reactions

The carboxylic acid reacts with alcohols via Fischer esterification or carbodiimide-mediated coupling (e.g., DCC) to form esters.

Fischer Esterification

Conditions :

Product Example :

(2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid methyl ester .

DCC-Mediated Esterification

Conditions :

-

Reagent: Dicyclohexylcarbodiimide (DCC)

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

Mechanism :

-

Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate.

Amide Formation

The acid couples with amines via carbodiimide activation (e.g., DCC) to yield amides.

Reaction Conditions :

-

Reagent: DCC or EDCI

-

Solvent: THF or DMF

-

Additive: Hydroxybenzotriazole (HOBt) to suppress racemization .

Example Product :

(2R,5R)-5-Isopropylpyrrolidine-2-carboxamide derivatives (potential intermediates for peptidomimetics) .

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility for pharmaceutical applications.

Example :

(2R,5R)-5-Isopropylpyrrolidine-2-carboxylate sodium salt .

Conditions :

Intramolecular Cyclization

The pyrrolidine ring’s secondary amine can participate in intramolecular reactions, such as lactam formation under dehydrating conditions.

Conditions :

Product Example :

Spirocyclic lactam derivatives (e.g., fused bicyclic structures) .

Stereochemical Stability

The (2R,5R) configuration remains stable under standard reaction conditions (pH 2–12, ≤100°C), as confirmed by chiral HPLC and X-ray crystallography .

Scientific Research Applications

(2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 5-chloro analog (71% yield) exhibits enhanced electrophilicity, favoring nucleophilic reactions . Hydrophilic Modifications: Methoxy and hydroxy groups (e.g., in and ) improve solubility and hydrogen-bonding capacity, whereas the isopropyl group may reduce solubility but enhance lipophilicity .

Synthesis Yields :

- Pyrrolidine derivatives with simpler substituents (e.g., methoxy, chlorine) achieve higher yields (71–95%) compared to complex analogs like those in and , which require multi-step syntheses .

Biological Relevance :

- Compounds with thioether and hydroxypropyl substituents () demonstrate antibiotic properties, suggesting that (2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid could be tailored for antimicrobial applications .

Stereochemical and Conformational Analysis

The absolute configuration of chiral pyrrolidine derivatives is critical for biological activity. For example:

- The ferrocene-based compound in adopts a misaligned conformation (dihedral angle 24.3°) due to steric clashes between tert-butyl groups, highlighting the role of stereochemistry in molecular packing .

- In this compound, the R-configuration at C2 and C5 likely enforces a rigid chair-like conformation , optimizing interactions with chiral environments in enzymes or catalysts .

Physicochemical Properties

- Thermal Stability : Crystalline analogs (e.g., ) with bulky substituents (tert-butyl) exhibit lower crystal quality (R = 0.071) due to steric strain, whereas smaller groups like isopropyl may improve crystallinity .

Biological Activity

(2R,5R)-5-Isopropylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a carboxylic acid functional group. Its structure can be represented as follows:

- Chemical Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Research Findings

-

Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced the viability of A549 cells when compared to control treatments such as cisplatin. The compound's structure-dependence was evident, as modifications in the molecular structure influenced its efficacy.

Table 1: Cytotoxicity of this compound against A549 cells.

Compound Concentration (µM) Viability (%) Control 100 100 Cisplatin 100 66 Test Compound 100 54 - Mechanism of Action : The mechanism underlying its anticancer activity is proposed to involve apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways affected by this compound.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing promising results against multidrug-resistant pathogens.

Research Findings

-

Antimicrobial Screening : The compound was tested against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that it possesses significant antimicrobial activity.

Table 2: Antimicrobial activity of this compound.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) MRSA 32 E. coli 64 - Potential Applications : Given its effectiveness against resistant strains, this compound could serve as a lead candidate for developing new antimicrobial agents.

Case Studies

Several case studies have documented the biological activities of related compounds within the same chemical class. For instance:

- A study on derivatives of pyrrolidine showed that modifications at the carboxylic acid position enhanced both anticancer and antimicrobial activities.

- Another case highlighted the use of similar compounds in preclinical models for autoimmune diseases, indicating a potential broader therapeutic application.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (2R,5R)-5-isopropylpyrrolidine-2-carboxylic acid?

- Methodological Answer : Common routes include stereoselective cyclization of substituted pyrrolidine precursors. For example, diastereoselective azidation and subsequent deprotection steps have been employed to achieve the desired stereochemistry . Another approach involves neutralizing dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides to yield stereochemically defined pyrrolidine derivatives, which can be adapted for isopropyl substitution . Key steps include chiral auxiliary use, freeze-drying for purification, and NMR/HPLC validation .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR, is critical for verifying stereochemistry. For instance, coupling constants in -NMR can distinguish axial/equatorial substituents in the pyrrolidine ring . Chiral HPLC or polarimetry may further validate enantiomeric purity. X-ray crystallography, though not explicitly cited here, is a gold standard for absolute configuration determination in analogous compounds .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used to assess purity (>95% threshold). Elemental analysis (C, H, N) ensures stoichiometric consistency, while mass spectrometry (MS) confirms molecular weight. For example, studies on similar pyrrolidine derivatives report HPLC retention times and MS fragmentation patterns as critical quality controls .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound?

- Methodological Answer : Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly impact diastereoselectivity. For example, using chiral catalysts or Lewis acids in cyclization steps can enhance stereochemical outcomes. Evidence from methyl 5-oxopyrrolidine-2-carboxylate syntheses shows that adjusting pH during neutralization steps improves diastereomeric ratios . Chromatographic separation (e.g., flash chromatography) may also resolve undesired isomers .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, spectral data)?

- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, conflicting melting points (e.g., 403.5–404.5°C in one study vs. 283–284°C in another for related compounds) may arise from polymorphic forms or impurities. Repeating synthesis under controlled conditions, coupled with Differential Scanning Calorimetry (DSC) and X-ray diffraction, can resolve such discrepancies. Spectral data (NMR, IR) should be compared against databases or synthesized standards .

Q. What computational approaches are suitable for predicting the stability and reactivity of this compound’s stereoisomers?

- Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects influencing stereoisomer stability. For example, conformational analysis of the pyrrolidine ring using software like Gaussian or Schrödinger Suite may predict dominant diastereomers. Molecular dynamics simulations can further assess solvent interactions and reaction pathways, though such studies are inferred from analogous stereochemical analyses .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per user instructions.

- Citations align with methodologies from peer-reviewed syntheses and characterization studies .

- Advanced questions emphasize problem-solving (e.g., resolving data conflicts, optimizing stereoselectivity), while basic questions focus on foundational techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.